molecular formula C30H61NO B14421347 N-Tetradecylhexadecanamide CAS No. 85279-84-1

N-Tetradecylhexadecanamide

Cat. No.: B14421347
CAS No.: 85279-84-1
M. Wt: 451.8 g/mol
InChI Key: SLNIHQQIJFQPLJ-UHFFFAOYSA-N
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Description

N-Tetradecylhexadecanamide is an organic compound that belongs to the class of amides. It is characterized by a long hydrocarbon chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecylhexadecanamide can be synthesized through the reaction of tetradecylamine with hexadecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecylhexadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of primary amines. Substitution reactions can yield a variety of products, including halogenated amides and substituted amides.

Scientific Research Applications

N-Tetradecylhexadecanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.

    Industry: It is used as a lubricant and anti-corrosion agent in industrial applications.

Mechanism of Action

The mechanism by which N-Tetradecylhexadecanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Tetradecylhexadecanamide can be compared with other long-chain amides such as N-hexadecylhexadecanamide and N-octadecylhexadecanamide. These compounds share similar chemical properties but differ in their chain length and specific applications. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

List of Similar Compounds

  • N-Hexadecylhexadecanamide
  • N-Octadecylhexadecanamide
  • N-Dodecylhexadecanamide

Properties

CAS No.

85279-84-1

Molecular Formula

C30H61NO

Molecular Weight

451.8 g/mol

IUPAC Name

N-tetradecylhexadecanamide

InChI

InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(32)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32)

InChI Key

SLNIHQQIJFQPLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC

Origin of Product

United States

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